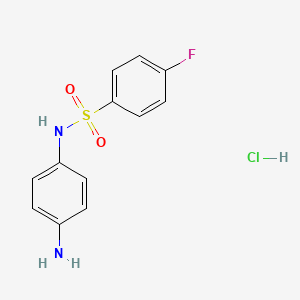

N-(4-Aminophenyl)-4-fluorobenzenesulfonamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Aminophenyl)-4-fluorobenzenesulfonamide;hydrochloride is a useful research compound. Its molecular formula is C12H12ClFN2O2S and its molecular weight is 302.75. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds such as dapsone are known to be active against a wide range of bacteria, particularly against mycobacterium leprae .

Mode of Action

It’s likely that its mechanism of action is similar to that of the sulfonamides, which involves inhibition of folic acid synthesis in susceptible organisms . This prevents the bacteria from producing essential proteins, thereby inhibiting their growth.

Biochemical Pathways

Similar compounds such as dapsone are known to inhibit the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (paba) for the active site of dihydropteroate synthetase .

Pharmacokinetics

Similar compounds such as dapsone are well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

Similar compounds such as dapsone are known to inhibit the growth of susceptible bacteria, thereby treating the infections caused by these bacteria .

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the action of similar compounds .

Actividad Biológica

N-(4-Aminophenyl)-4-fluorobenzenesulfonamide;hydrochloride, commonly referred to as a sulfonamide compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's chemical formula is C12H12ClF N2O2S, with a molecular weight of approximately 300.74 g/mol. Its structure features a sulfonamide group attached to a fluorobenzene moiety, which is crucial for its biological activity. The presence of the amino group enhances its interaction with various biological targets.

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, it can modulate the activity of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria, thereby exhibiting antimicrobial properties.

- Immune Modulation : Research indicates that this compound can inhibit perforin-mediated cytotoxicity, which is pivotal in immune responses. This inhibition suggests potential applications in managing autoimmune diseases and transplant rejection scenarios .

Antimicrobial Properties

The sulfonamide group is well-known for its antibacterial effects. This compound has demonstrated significant activity against various bacterial strains by interfering with folic acid synthesis. This mechanism is analogous to that of traditional sulfa drugs, making it a candidate for further development in antimicrobial therapies.

Antiviral Activity

In addition to antibacterial properties, preliminary studies suggest that this compound may also possess antiviral activity. For example, it has been explored for its ability to inhibit the entry and replication of influenza viruses in vitro . The precise mechanisms involve disruption of viral replication pathways, although more research is necessary to fully elucidate these effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Immune Response : A study highlighted that this compound effectively inhibits perforin activity in cytotoxic T cells, which could lead to novel therapeutic strategies for conditions like graft-versus-host disease and other autoimmune disorders.

- Antimicrobial Efficacy : Another research demonstrated that derivatives of this compound exhibited enhanced antibacterial activity compared to parent sulfonamides, indicating structural modifications can lead to improved efficacy against resistant bacterial strains.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds reveals interesting insights:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-Aminophenyl)-3,4-difluorobenzenesulfonamide | Contains a difluorobenzene moiety | More potent against perforin than target compound |

| N-(3-Aminophenyl)-3-fluorobenzenesulfonamide | Different substitution on the phenyl ring | May exhibit different biological activities |

| 3-Aminomethyl-4-fluorobenzenesulfonamide | Aminomethyl group instead of amine | Potentially different binding affinities |

Propiedades

IUPAC Name |

N-(4-aminophenyl)-4-fluorobenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S.ClH/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11;/h1-8,15H,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYNUXZUDQZVDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NS(=O)(=O)C2=CC=C(C=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.